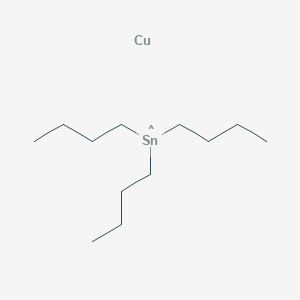
CID 85346124
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 85346124 is a useful research compound. Its molecular formula is C12H27CuSn and its molecular weight is 353.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation methods for chemical compounds typically involve a series of synthetic routes and reaction conditions. These can include:
Stepwise Synthesis: This involves multiple steps where intermediate compounds are formed and then further reacted to produce the final compound.
Catalytic Reactions: Catalysts are often used to speed up reactions and improve yields.
Temperature and Pressure Conditions: Specific temperatures and pressures are maintained to optimize the reaction conditions.
Industrial Production Methods
In an industrial setting, the production of chemical compounds is scaled up from laboratory methods. This can involve:
Batch Processing: Producing the compound in large batches.
Continuous Flow Processing: A more efficient method where reactants are continuously fed into the reactor, and products are continuously removed.
Chemical Reactions Analysis
Types of Reactions
Chemical compounds can undergo various types of reactions, including:
Oxidation: The compound loses electrons.
Reduction: The compound gains electrons.
Substitution: One atom or group of atoms in the compound is replaced by another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions can include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce an alcohol, while reduction might produce a hydrocarbon.
Scientific Research Applications
Chemical compounds like CID 85346124 can have a wide range of scientific research applications, including:
Chemistry: Used as reagents or catalysts in various chemical reactions.
Biology: Studied for their effects on biological systems, such as enzyme inhibition or activation.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the production of materials, such as polymers or pharmaceuticals.
Mechanism of Action
The mechanism of action of a chemical compound involves the molecular targets and pathways it affects. This can include:
Binding to Receptors: The compound may bind to specific receptors on cells, triggering a biological response.
Enzyme Inhibition: The compound may inhibit the activity of enzymes, affecting metabolic pathways.
Signal Transduction Pathways: The compound may interfere with signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 85346124 can be identified based on their chemical structure and properties. These might include:
Structural Analogues: Compounds with similar molecular structures.
Functional Analogues: Compounds with similar biological activities.
Uniqueness
The uniqueness of this compound can be highlighted by comparing its specific properties and activities with those of similar compounds. This can include differences in:
Chemical Structure: Unique functional groups or molecular arrangements.
Biological Activity: Specific effects on biological systems that are not seen with similar compounds.
Properties
CAS No. |
82097-93-6 |
|---|---|
Molecular Formula |
C12H27CuSn |
Molecular Weight |
353.60 g/mol |
InChI |
InChI=1S/3C4H9.Cu.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;; |
InChI Key |
BQXNARKRLDXPOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)CCCC.[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















